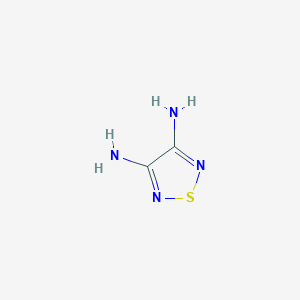

1,2,5-Thiadiazole-3,4-diamine

描述

属性

IUPAC Name |

1,2,5-thiadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLXKLUYTPGIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448272 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-36-4 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of α-Diamines with Sulfur Chlorides

One of the most established methods involves reacting aliphatic α-diamines or their acid addition salts with sulfur monochloride (S2Cl2) or sulfur dichloride (SCl2) in an inert solvent medium. This reaction proceeds via ring closure facilitated by the sulfur reagent, yielding the 1,2,5-thiadiazole core.

-

- Solvents: Benzene, tetrahydrofuran, dimethylformamide (DMF), dimethylacetamide, or diethylacetamide are preferred due to their inertness under reaction conditions.

- Temperature: Elevated temperatures between 50°C and 150°C, optimally 65–100°C, are used to promote cyclization.

- Reaction time: Typically 3 hours or less, with some reactions completing faster depending on substrate and conditions.

- Use of acid addition salts of diamines controls reaction rate by slow dissociation, preventing overly rapid and uncontrollable reactions.

Example:

Dimethyl glyoxime added to sulfur monochloride in DMF at 25–30°C, stirred for 2 hours, followed by aqueous workup and steam distillation to isolate the thiadiazole product.

Cyclization of α-Dioximes with Sulfur Chlorides

Alternatively, α-dioximes can be cyclized with sulfur monochloride or sulfur dichloride to form 3,4-disubstituted 1,2,5-thiadiazoles. This method generally requires only one mole of sulfur chloride per mole of dioxime but often uses excess sulfur chloride (2–6 moles) for better yields.

-

- Solvents: Same as for diamine cyclization.

- Temperature: Room temperature to 50–60°C, with reaction times from 0.5 to 6 hours.

- The reaction proceeds readily at room temperature, often without the need for heating.

Product isolation:

The resulting thiadiazoles are low-boiling and can be recovered by steam distillation, followed by extraction with water-immiscible organic solvents and purification by distillation or sublimation.

Specific Preparation of this compound

The 3,4-diamino substitution pattern on the 1,2,5-thiadiazole ring can be achieved by hydrolysis of corresponding nitrile or dicyano derivatives or by direct cyclization of diamine precursors.

From 3,4-Dicyano-1,2,5-thiadiazole

3,4-Dicyano-1,2,5-thiadiazole is a key intermediate that can be converted to this compound by hydrolysis of the nitrile groups to amines.

Preparation of 3,4-dicyano-1,2,5-thiadiazole:

- React diaminomaleonitrile (DAMN) with thionyl chloride (SOCl2) at 40°C up to reflux temperature in an inert solvent.

- This method avoids the impurities and complications of older methods involving destructive oxidation or multi-component reactions with hydrocyanic acid and sulfur chlorides.

- The product is isolated by extraction and purification steps involving steam distillation and solvent extraction.

-

- Treat the dicyano compound with dilute aqueous sodium hydroxide under controlled conditions to convert nitrile groups to amides, then further hydrolyze to diamines.

- Vigorous hydrolysis (e.g., refluxing with 10% NaOH for 24 hours) can lead to carboxylic acid derivatives, so conditions must be optimized to stop at the diamine stage.

Direct Cyclization of o-Phenylenediamines

For benzo-fused 1,2,5-thiadiazole derivatives, cyclization of o-phenylenediamines with sulfurous acid or sodium bisulfite under heat (180–200°C) in sealed tubes is a classical method. Although this is more relevant to benzo-thiadiazoles, it provides insight into ring formation strategies.

Summary Table of Preparation Methods

| Method | Starting Material | Sulfur Source | Solvent | Temperature | Reaction Time | Product Isolation | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization of α-diamines | Aliphatic α-diamines (acid salts preferred) | Sulfur monochloride or dichloride | Benzene, DMF, THF, DMAc | 50–150°C (preferably 65–100°C) | ~3 hours | Steam distillation, extraction, distillation | Controlled reaction rate via acid salts |

| Cyclization of α-dioximes | Aliphatic α-dioximes | Sulfur monochloride or dichloride | Same as above | Room temp to 50–60°C | 0.5–6 hours | Steam distillation, extraction, sublimation | Excess sulfur chloride improves yield |

| From 3,4-dicyano-1,2,5-thiadiazole | Diaminomaleonitrile + SOCl2 | Thionyl chloride | Inert solvent | 40°C to reflux | Variable | Extraction, steam distillation | Cleaner than older oxidation methods |

| Hydrolysis of dicyano derivative | 3,4-dicyano-1,2,5-thiadiazole | NaOH (aqueous) | Aqueous | Reflux for hours | 24 hours for full hydrolysis | Isolation of diamine or acid derivatives | Control hydrolysis to avoid overreaction |

Research Findings and Practical Considerations

The use of acid addition salts of diamines is critical to control the reaction kinetics and avoid runaway reactions during sulfur chloride cyclization.

Solvent choice impacts yield and purity; polar aprotic solvents like DMF and DMAc are preferred for their inertness and ability to dissolve reactants effectively.

Hydrolysis of nitrile groups to amines requires careful control of base concentration and temperature to prevent further hydrolysis to carboxylic acids.

Steam distillation is a common and effective method for isolating low-boiling thiadiazole derivatives, facilitating removal of impurities and by-products.

Newer methods using diaminomaleonitrile and thionyl chloride provide cleaner routes to dicyano intermediates, which are precursors to the diamine, improving scalability and reducing impurities compared to older oxidative methods.

This comprehensive overview synthesizes the key preparation methods for this compound, emphasizing reaction conditions, starting materials, and purification techniques validated by patents and chemical literature. The data tables and detailed reaction parameters provide a practical guide for researchers aiming to synthesize this compound with high purity and yield.

化学反应分析

1,2,5-Thiadiazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Alkyl halides or acid chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted thiadiazole derivatives with various functional groups.

科学研究应用

Chemical Synthesis

1,2,5-Thiadiazole-3,4-diamine can be synthesized through several methods. A common approach involves the reaction of dithiocarbamate derivatives with hydrazine sulfate in the presence of magnesium oxide nanoparticles as catalysts. This method emphasizes the importance of optimizing reaction conditions to achieve high yields and purity.

Synthetic Routes

| Method | Description |

|---|---|

| Dithiocarbamate Reaction | Involves hydrazine sulfate and magnesium oxide nanoparticles as catalysts. |

| Microwave-Assisted Synthesis | Enhances reaction rates and efficiency for large-scale production. |

| Oxidation/Reduction/Substitution | Can undergo various reactions to produce oxidized derivatives or substituted thiadiazoles. |

Biological Properties

This compound exhibits significant biological activities that have been the subject of extensive research. Its cytotoxic effects have been documented against various human cancer cell lines, including hepatocellular carcinoma and lung carcinoma. The compound's mechanism of action is believed to involve interactions with biomolecules and modulation of biochemical pathways.

Anticancer Activity

Research indicates that this compound has shown promise as an anticancer agent due to its ability to induce cytotoxicity in cancer cells. Studies have demonstrated its effectiveness against multiple cancer types through mechanisms such as enzyme inhibition and alterations in gene expression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Derivatives of 1,2,5-thiadiazole have exhibited significant antibacterial and antifungal activities against various pathogens. For instance, certain derivatives have shown higher activity than standard drugs like itraconazole against Gram-positive and Gram-negative bacteria .

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications:

- Material Science : It is explored for developing materials with specific electronic and optical properties.

- Pharmaceuticals : Its derivatives are being studied as potential candidates for drug development targeting various diseases due to their broad spectrum of biological activities .

Case Studies

Several studies highlight the potential applications of this compound:

- Anticancer Research : A study demonstrated that the compound significantly inhibited the proliferation of hepatocellular carcinoma cells through apoptosis induction.

- Antimicrobial Studies : Research on substituted thiadiazoles revealed promising antibacterial effects against resistant strains of bacteria, suggesting potential therapeutic uses in treating infections .

- Material Development : Investigations into the electronic properties of thiadiazole derivatives have led to advancements in organic electronics and photonic devices.

作用机制

The mechanism of action of 1,2,5-thiadiazole-3,4-diamine involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

相似化合物的比较

Structural and Electronic Differences

Key Insights :

- Electron Density: The amino groups in this compound increase nucleophilicity compared to halogenated 1,2,4-thiadiazoles, which are more electrophilic .

- Aromaticity : The 1,2,5-thiadiazole core is less polarizable than 1,3,4-thiadiazoles, affecting π-π stacking in solid-state structures .

Key Insights :

- Functionalization: The amino groups in this compound favor condensation over substitution, unlike halogenated analogs .

- Oxidation State : 1,1-Dioxides exhibit superior electron-accepting capacity, enabling applications in conductive materials, whereas the diamine is more suited for drug synthesis .

Key Insights :

生物活性

1,2,5-Thiadiazole-3,4-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by a thiadiazole ring structure that confers unique chemical properties. The presence of amino groups enhances its reactivity and interaction with biological targets. Thiadiazole derivatives are known for their ability to cross cellular membranes due to their mesoionic nature, allowing them to engage effectively with various biomolecules .

Biological Activities

-

Anticancer Activity :

- Cytotoxic Effects : this compound has demonstrated significant cytotoxic effects against several human cancer cell lines including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and breast carcinoma (MCF-7). Studies report IC50 values ranging from 5 to 15 μM for these cell lines .

- Mechanism of Action : The compound is believed to induce apoptosis through mitochondrial pathways and may inhibit specific enzymes involved in cancer cell proliferation .

-

Antimicrobial Properties :

- Research indicates that thiadiazole derivatives exhibit antimicrobial activity against a range of pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentration (MIC) values for some derivatives are reported to be lower than standard antibiotics .

- Anti-inflammatory Effects :

The biological activity of this compound can be attributed to several biochemical interactions:

- Enzyme Inhibition : It interacts with various enzymes that are crucial for cellular metabolism and signaling pathways.

- Gene Expression Modulation : The compound may affect gene expression related to cell cycle regulation and apoptosis .

- Cell Membrane Interaction : Its mesoionic nature allows it to penetrate cell membranes effectively, facilitating its interaction with intracellular targets .

Case Studies

Several studies have investigated the efficacy of this compound and its derivatives:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its ability to cross cellular membranes. Future studies should focus on identifying specific transporters involved in its uptake and distribution within the body .

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing nonsymmetrical 3,4-disubstituted 1,2,5-thiadiazole derivatives?

- Methodological Answer : Sequential nucleophilic substitution of 3,4-dichloro-1,2,5-thiadiazole intermediates (e.g., reacting with aryl amines followed by alkyl amines) avoids intermediate isolation and improves yield. This approach leverages the high reactivity of chloro groups at positions 3 and 4 . For example, reacting dichloro derivative 198 with an arylamine (e.g., aniline) and then an alkylamine (e.g., methylamine) under reflux in acetonitrile produces nonsymmetrical products like 199 with >70% yield. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to suppress side reactions such as dimerization .

Q. How can the photostability of 1,2,5-thiadiazole-3,4-diamine be characterized under UV light?

- Methodological Answer : Matrix-isolation (MI) UV spectroscopy at cryogenic temperatures (12–20 K) reveals photodecomposition pathways. For example, irradiation at 254 nm induces cleavage of the thiadiazole ring, forming products like cyanamide (H2NCN) and H2NC(NS), detected via infrared bands at 3477 cm<sup>−1</sup> (H2NCN) and 2260 cm<sup>−1</sup> (H2NNCO complexes) . Compare decomposition rates under broadband UV (BBUV) vs. 254 nm light to assess wavelength-dependent stability.

Q. What spectroscopic techniques are critical for structural validation of thiadiazole derivatives?

- Methodological Answer : Use a combination of:

- X-ray crystallography to confirm bond lengths and ring geometry (e.g., S–N bond distances ~1.65 Å in 1,2,5-thiadiazole-1,1-dioxides ).

- UV-Vis spectroscopy to monitor π→π* transitions (e.g., λmax ~290 nm for thiadiazole vs. 239 nm for oxadiazole analogs ).

- NMR spectroscopy (e.g., <sup>15</sup>N NMR for distinguishing amino substituents ).

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reaction pathways of this compound?

- Methodological Answer :

- Thermochemical accuracy : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) yield reliable atomization energies (average deviation ±2.4 kcal/mol) by incorporating exact exchange terms .

- Reactivity analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-deficient thiadiazole ring favors nucleophilic attacks at C3 and C4 .

- Transition-state modeling : Identify intermediates in photodecomposition (e.g., H2NCN formation) using IRC (intrinsic reaction coordinate) analysis .

Q. What mechanistic insights explain the photochemical decomposition of this compound?

- Methodological Answer : UV irradiation induces ring-opening via S–N bond cleavage, generating reactive intermediates like H2NCN and H2NC(NS). Key steps:

Primary cleavage : 254 nm light breaks the S–N bond, producing biradical intermediates.

Secondary reactions : Matrix-isolation IR detects H2NCN (3477 cm<sup>−1</sup>) and H2NC(NS) (1550 cm<sup>−1</sup>) .

Wavelength dependence : BBUV accelerates decomposition compared to monochromatic 254 nm light due to higher photon energy .

Q. How can this compound be integrated into functional materials (e.g., luminescent or conductive polymers)?

- Methodological Answer :

- Luminescent materials : Condense with α-diketones or malonic esters to form fused heterocycles (e.g., thieno[3,4-<i>c</i>][1,2,5]thiadiazole derivatives) with dual visible-NIR emission for anti-counterfeiting applications .

- Conductive frameworks : Use Suzuki-Miyaura cross-coupling to link thiadiazole units with aryl boronic acids, enhancing π-conjugation and charge transport .

Data Contradictions and Resolution

Q. Why do reported decomposition rates of this compound vary across studies?

- Resolution : Discrepancies arise from:

- Experimental conditions : Matrix-isolation (12 K) vs. solution-phase studies alter reaction kinetics .

- Light sources : BBUV (broad spectrum) vs. 254 nm monochromatic light differ in photon flux and energy distribution .

- Recommendation : Standardize irradiation protocols (e.g., photon flux calibration) and use in situ monitoring (e.g., time-resolved IR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。